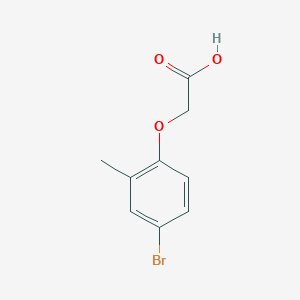
2-(4-Bromo-2-methylphenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-(4-Bromo-2-methylphenoxy)acetic acid involves multiple steps, including alkylation, reduction, and bromination techniques. For instance, a building synthon for novel hypoglycemic agents was synthesized through a facile method, demonstrating the potential for creating complex molecules from simpler precursors (Altowyan et al., 2022). Moreover, the regioselective bromination of phenolic precursors has been utilized to achieve specific substitutions on the aromatic ring, yielding high-purity products in substantial yields (Guzei et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(4-Bromo-2-methylphenoxy)acetic acid has been elucidated using X-ray crystallography, revealing intricate details about the arrangement and orientation of atoms within the molecule. The crystalline form of a related compound, for example, was determined to belong to the triclinic crystal system, with specific unit cell parameters indicating the ordered nature of molecular packing (Altowyan et al., 2022). Such analyses provide valuable insights into the molecular geometry and potential intermolecular interactions.
Chemical Reactions and Properties
The reactivity of 2-(4-Bromo-2-methylphenoxy)acetic acid derivatives has been explored in various contexts, including their potential as intermediates in the synthesis of biologically active compounds. These studies highlight the versatility of bromophenols in undergoing chemical transformations, such as oxidative bromination and coupling reactions, to yield novel compounds with significant biological activities (Mukhopadhyay et al., 1999).
Physical Properties Analysis
The physical properties of 2-(4-Bromo-2-methylphenoxy)acetic acid and its derivatives, including solubility, melting points, and crystalline structure, have been characterized to understand their behavior in various solvents and conditions. These properties are crucial for designing synthesis protocols and predicting the stability and reactivity of the compounds under different environmental conditions.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are essential for understanding the behavior of 2-(4-Bromo-2-methylphenoxy)acetic acid in chemical reactions. Studies have shown that the presence of the bromo and methoxy groups significantly influences the electron distribution within the molecule, affecting its reactivity and interactions with other molecules (Guzei et al., 2010).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
2-(4-Bromo-2-methylphenoxy)acetic acid has been utilized in the synthesis of antimicrobial compounds. For example, its esterification and further reactions have led to the development of compounds with notable antibacterial and antifungal activities (Fuloria, Fuloria, & Gupta, 2014).
Environmental Analysis
This compound plays a role in environmental science, particularly in the detection and analysis of phenoxy herbicides in water. Techniques like phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis have been employed for sensitive and accurate determination of related phenoxy herbicides in water samples (Nuhu, Basheer, Alhooshani, & Al-Arfaj, 2012).
Herbicide Research
In herbicide research, studies have been conducted on the adsorption and degradation of phenoxyalkanoic acid herbicides, including 2-(4-Bromo-2-methylphenoxy)acetic acid, in soils. This research is crucial for assessing the potential of these herbicides for groundwater contamination and understanding their environmental impact (Paszko et al., 2016).
Photocatalytic Decomposition
The photocatalytic decomposition of this compound in aqueous suspensions containing TiO2 has been explored. This research is significant in the context of environmental cleanup and pollution control, especially for herbicide residues in water (Topalov et al., 2001).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4-bromo-2-methylphenoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRFEMOMSGWISD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289890 |
Source


|
| Record name | 2-(4-bromo-2-methylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-methylphenoxy)acetic acid | |
CAS RN |
6956-82-7 |
Source


|
| Record name | NSC65090 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65090 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-bromo-2-methylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


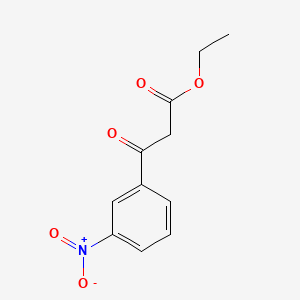
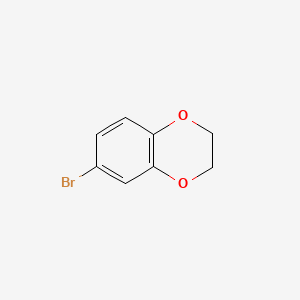
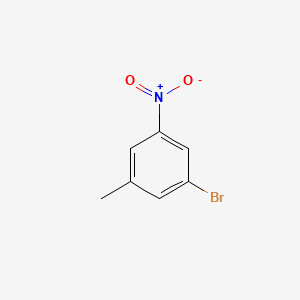
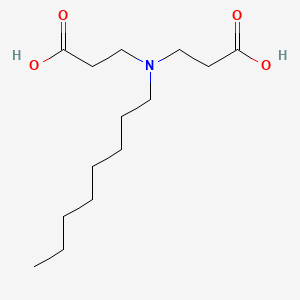
![[1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy-](/img/structure/B1266676.png)
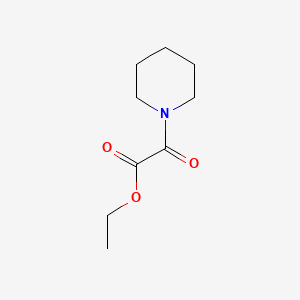
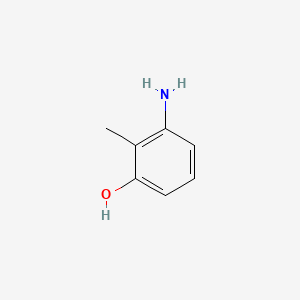
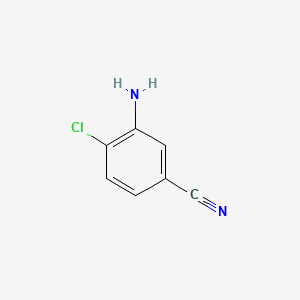
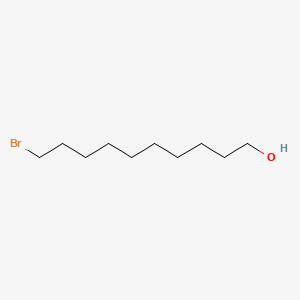
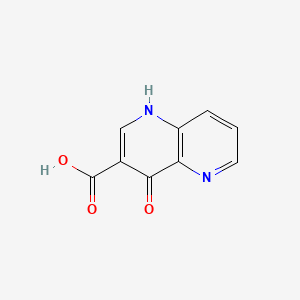
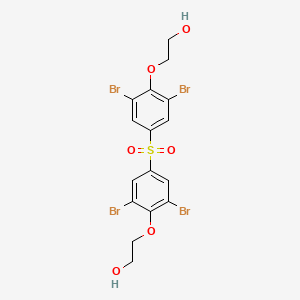
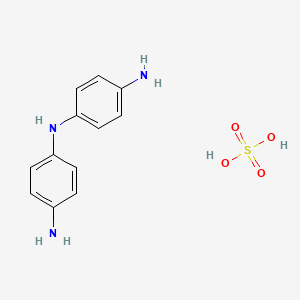
![[1,1':4',1''-Terphenyl]-4-carbonitrile, 4''-pentyl-](/img/structure/B1266686.png)